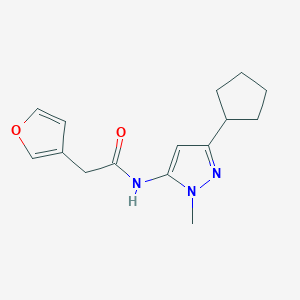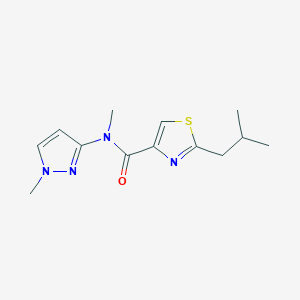![molecular formula C12H11BrN2O4S2 B6971665 N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide](/img/structure/B6971665.png)
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromothiophene moiety, a cyclopropyl group, and a sulfamoylfuran carboxamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the bromothiophene moiety, and the sulfamoylation of the furan ring. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Bromothiophene Introduction: Incorporation of the bromothiophene moiety via Suzuki-Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds.
Sulfamoylation: Introduction of the sulfamoyl group to the furan ring under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
- N-[(1R,2R)-2-(5-fluorothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide
Uniqueness
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]-5-sulfamoylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S2/c13-10-2-1-9(20-10)7-4-8(7)15-12(16)6-3-11(19-5-6)21(14,17)18/h1-3,5,7-8H,4H2,(H,15,16)(H2,14,17,18)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDYBRZATACZQD-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=COC(=C2)S(=O)(=O)N)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2=COC(=C2)S(=O)(=O)N)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6971597.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B6971600.png)
![2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6971606.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6971624.png)
![4-tert-butyl-N-[2-oxo-2-(2H-triazol-4-ylamino)ethyl]benzamide](/img/structure/B6971627.png)
![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone](/img/structure/B6971630.png)

![5-(4-Cyclopropyl-1,3-thiazol-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6971649.png)
![tert-butyl 3-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6971657.png)
![3-methyl-2,4-dioxo-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]-1H-pyrimidine-5-carboxamide](/img/structure/B6971672.png)

![N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B6971684.png)


